![molecular formula C22H25FN4O B4285761 N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea](/img/structure/B4285761.png)
N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea
Overview
Description
N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea, also known as compound X, is a novel chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea X is not fully understood, but it is believed to involve the inhibition of specific enzymes that are involved in various cellular processes. Compound X has been shown to inhibit the activity of certain protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and proliferation. By inhibiting these enzymes, N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea X can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
Compound X has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. In vitro studies have shown that N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea X can inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. In vivo studies have shown that N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea X can inhibit tumor growth and metastasis in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea X.
Advantages and Limitations for Lab Experiments
The advantages of using N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea X in lab experiments include its potent antitumor activity, selectivity, and ease of synthesis. Compound X has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising lead N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea for drug discovery. Compound X is also highly selective, which reduces the risk of off-target effects. Additionally, the synthesis method of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea X is relatively simple and can be scaled up for large-scale production.
The limitations of using N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea X in lab experiments include its limited solubility in water, which can make it challenging to work with in certain assays. Compound X also has a relatively short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for the research and development of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea X. One direction is to further optimize the synthesis method of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea X to improve its yield and purity. Another direction is to study the mechanism of action of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea X in more detail to fully understand its biochemical and physiological effects. Additionally, N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea X can be used as a lead N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea to develop more potent and selective inhibitors of specific enzymes. Finally, N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea X can be used as a building block to synthesize novel materials with unique properties.
Conclusion:
In conclusion, N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea X is a novel chemical N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea that has potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The synthesis method of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea X has been optimized to achieve high yields and purity. Compound X has been shown to exhibit potent antitumor activity against various cancer cell lines, inhibit specific enzymes, and induce cell cycle arrest and apoptosis. Compound X has advantages and limitations for lab experiments, and there are several future directions for its research and development.
Scientific Research Applications
Compound X has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea X has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In drug discovery, N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea X has been used as a lead N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea to develop more potent and selective inhibitors of specific enzymes. In material science, N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea X has been used as a building block to synthesize novel materials with unique properties.
properties
IUPAC Name |
1-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(4-propan-2-ylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O/c1-14(2)17-9-11-19(12-10-17)24-22(28)25-21-15(3)26-27(16(21)4)13-18-7-5-6-8-20(18)23/h5-12,14H,13H2,1-4H3,(H2,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZOVYMFFGNOIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2F)C)NC(=O)NC3=CC=C(C=C3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-[4-(propan-2-yl)phenyl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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